Absence of Published Potency Data for This Compound Limits Head-to-Head Comparison with Known Bromodomain or MR Ligands
No quantitative biochemical or cellular potency data (IC50, Kd, Ki, EC50) for 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide were found in primary literature, patents, ChEMBL, or PubChem. In contrast, the closest identifiable analogs—such as the 3,5-dimethylisoxazole bromodomain ligands reported by Hewings et al. (2013)—have well-characterized affinities (e.g., BRD4(1) IC50 values in the low micromolar to nanomolar range) [1]. Without direct quantitative data for this compound, no meaningful head-to-head potency comparison can be made.
| Evidence Dimension | Biochemical potency (IC50) against any defined target |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Hewings et al. (2013) BRD4(1) ligands: IC50 ~0.5–10 µM range |
| Quantified Difference | Not calculable |
| Conditions | N/A |
Why This Matters
Without potency data, a procurement decision cannot be evidence-based; the compound's utility relative to published tool compounds remains unvalidated.
- [1] Hewings, D. S., et al. (2013). Optimization of 3,5-dimethylisoxazole derivatives as potent bromodomain ligands. J. Med. Chem., 56(8), 3217-3227. View Source
